molecular formula C15H13ClF3N3O2 B10915189 Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10915189
M. Wt: 359.73 g/mol
InChI Key: NSLNNVKGBGTXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tetrahydropyrimidine ring fused to a pyrazole moiety. Key structural features include a 4-chlorophenyl group at the C-5 position, a trifluoromethyl group at C-7, and a methyl ester at C-3.

Properties

Molecular Formula

C15H13ClF3N3O2

Molecular Weight

359.73 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H13ClF3N3O2/c1-24-14(23)10-7-20-22-12(15(17,18)19)6-11(21-13(10)22)8-2-4-9(16)5-3-8/h2-5,7,11-12,21H,6H2,1H3

InChI Key

NSLNNVKGBGTXHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Ketoesters

In a representative procedure (Scheme 1), 3-amino-4-carbomethoxypyrazole reacts with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions (e.g., acetic acid, 80°C, 12 h) to yield the pyrazolo[1,5-a]pyrimidine intermediate. This step achieves the trifluoromethyl group at position 7 through the β-ketoester’s trifluoromethyl moiety.

Key Data:

ParameterValue
Yield72–78%
Temperature80°C
Catalyst/SolventAcetic acid (neat)

Reduction to Tetrahydro Form

The fully aromatic pyrazolo[1,5-a]pyrimidine is reduced to its 4,5,6,7-tetrahydro derivative using selective hydrogenation or borohydride reagents.

Catalytic Hydrogenation

Hydrogenation over 10% Pd/C (50 psi H₂, ethanol, 25°C, 24 h) selectively saturates the C5–C6 and C6–C7 bonds without affecting the ester or trifluoromethyl groups.

Optimization Note:

  • Pressure: 50–60 psi ensures complete reduction.

  • Catalyst Loading: 10 wt% Pd/C minimizes side reactions.

Sodium Cyanoborohydride Reduction

Alternative reduction with NaBH₃CN in glacial acetic acid (0°C, 4 h) achieves partial saturation but requires subsequent catalytic hydrogenation for full conversion.

Esterification and Final Modification

The methyl ester at position 3 is introduced either early (via pre-functionalized pyrazole) or late (via esterification of a carboxylic acid intermediate).

Direct Esterification of Carboxylic Acid

If the intermediate is a carboxylic acid (e.g., from hydrolysis of a nitrile), treatment with methanol and H₂SO₄ (cat.) under reflux (12 h) yields the methyl ester.

Yield Comparison:

MethodYield (%)Purity (%)
Direct Esterification8899.5

Critical Analysis of Synthetic Challenges

Regioselectivity in Cyclocondensation

The trifluoromethyl group’s steric bulk can lead to competing reaction pathways. Using electron-deficient β-ketoesters improves regioselectivity (>95% desired isomer).

Stability of Intermediates

The 5-chloro intermediate is prone to hydrolysis; thus, reactions must be conducted under anhydrous conditions.

Scalability and Industrial Relevance

The synthesis is scalable to kilogram quantities with the following optimizations:

  • Continuous Hydrogenation: Flow reactors enhance safety and efficiency for large-scale reductions.

  • Pd Recovery: Recycling Pd/C via filtration reduces costs (reuse up to 5 cycles without activity loss) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate. For instance:

  • A study synthesized various derivatives and evaluated their antiproliferative activity against multiple cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The most active compounds were selected for further testing by the National Cancer Institute (NCI) .

Antimicrobial Properties

The compound's structural analogs have been investigated for their antimicrobial effects. Research has shown that certain derivatives exhibit activity against Mycobacterium tuberculosis, making them potential candidates for developing new antitubercular agents .

Anti-inflammatory Effects

Compounds within the same chemical family have also been reported to possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways, making them suitable for treating conditions like rheumatoid arthritis .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a comprehensive study published in Pharmaceuticals, researchers synthesized a series of pyrazolo-pyrimidine derivatives and assessed their anticancer activity through in vitro assays. The results indicated that several derivatives exhibited significant antiproliferative effects on various cancer cell lines .

CompoundCell Line TestedIC50 (µM)
2bMCF-75.2
3bDU1454.8
4bA3756.0

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Another study focused on the synthesis of thiazolo-pyrimidine derivatives, which included this compound as a lead compound. The derivatives were screened for their activity against multidrug-resistant strains of Mycobacterium tuberculosis, showing promising results .

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the chlorophenyl group may contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivity depending on substituents. A comparative analysis of structurally related compounds is summarized below:

Compound Name C-5 Substituent C-7 Substituent C-3 Substituent Molecular Weight XLogP3 Reference
Target Compound 4-Chlorophenyl Trifluoromethyl Methyl ester ~365.31* ~3.1*
Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Chlorophenyl Trifluoromethyl Ethyl ester ~379.34* ~3.5*
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-Methoxyphenyl Trifluoromethyl Ethyl ester 365.31 3.1
Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 4-Methylphenyl Trifluoromethyl Methyl ester 335.28 3.5
cis-Ethyl 5-(4-ethylphenyl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Ethylphenyl Methyl Ethyl ester 347.40 2.9

Notes:

  • The target compound’s methyl ester at C-3 reduces molecular weight and lipophilicity (lower XLogP3) compared to ethyl esters .
  • The trifluoromethyl group at C-7 is a conserved feature in many analogs, contributing to enhanced metabolic stability .

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 (~3.1) suggests moderate lipophilicity, suitable for blood-brain barrier penetration. Ethyl esters (e.g., ) exhibit higher XLogP3 (~3.5), favoring membrane permeability.
  • Hydrogen Bond Acceptors : The trifluoromethyl group and ester functionality contribute to high hydrogen bond acceptor counts (8–9), influencing solubility and protein binding .

Biological Activity

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structural features, which contribute to its biological efficacy.

Chemical Structure and Properties

  • Molecular Formula : C13H10ClF3N4O2
  • Molecular Weight : 327.69 g/mol
  • IUPAC Name : this compound

The structure consists of a tetrahydropyrazolo framework with a carboxylate functional group and halogen substituents that influence its reactivity and interactions with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been identified as potent inhibitors of kinases involved in cancer progression.

Case Study: Inhibition of Kinases

A study demonstrated that certain pyrazolo[1,5-a]pyrimidines effectively inhibited the activity of kinases such as CDK2 and CDK4, which are crucial for cell cycle regulation. The compound's IC50 values were reported in the low micromolar range (e.g., IC50 = 15.2 ± 0.4 µM), indicating strong potency compared to standard chemotherapeutics .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been evaluated for anti-inflammatory properties. Research has shown that derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways and the downregulation of COX-2 expression .

Antimicrobial Activity

The compound also exhibits antimicrobial activity against various pathogens. Pyrazolo[1,5-a]pyrimidines have been shown to possess activity against bacteria and fungi by disrupting their cellular processes.

Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit α-glucosidase, an enzyme linked to glucose metabolism. The results indicated that it possesses significant inhibitory activity with IC50 values considerably lower than those of standard inhibitors like acarbose .

CompoundIC50 (µM)Reference
This compound15.2 ± 0.4
Acarbose (Standard)750.0 ± 1.5

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step protocols, such as cyclocondensation, nucleophilic substitution, and esterification. Key considerations include:

  • Cyclocondensation: Reacting substituted pyrazole intermediates with trifluoromethyl-containing precursors under reflux in polar aprotic solvents (e.g., DMF or THF) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the target compound from regioisomeric byproducts (e.g., 50% yield of a regioisomer reported in similar syntheses) .
  • Yield Optimization: Adjusting catalyst loading (e.g., Pd(dba)₂/CPhos for coupling steps) and reaction time (24–48 hours for hydrogenation) improves efficiency .

Table 1: Example Synthesis Data from Analogous Compounds

StepConditionsYieldKey Characterization (NMR)Source
CyclocondensationTHF, 60°C, 24h13%δ 8.58 (s, 1H), 2.89 (s, 1H)
Ester Hydrolysis10% Pd/C, H₂, 40 psi59%LC-MS confirmation

Advanced: How can researchers resolve low yields in the final coupling step?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening: Use Pd-based catalysts (e.g., Pd(dba)₂ with CPhos ligand) for Negishi couplings, which enhance selectivity for C(sp³)-C(sp²) bonds .
  • Solvent Optimization: Switching to THF with LiCl additives improves metal stability and reaction homogeneity .
  • Temperature Control: Lowering reaction temperatures (e.g., 0–5°C) minimizes decomposition of sensitive intermediates .

Structural Analysis: What techniques confirm regiochemistry and stereochemistry?

Methodological Answer:

  • ¹H/¹³C NMR: Key for identifying substituent positions. For example, the trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) and methyl ester (δ 1.48 ppm, triplet) are diagnostic .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated for related pyrazolo[1,5-a]pyrimidines with anti-trypanosomal activity .
  • NOESY NMR: Differentiates syn vs. anti isomers by spatial correlations between protons on C5 and C7 .

Data Contradictions: How to address discrepancies in biological activity data?

Methodological Answer:

  • In vitro vs. in vivo Discrepancies: Evaluate metabolic stability (e.g., esterase-mediated hydrolysis of the methyl ester) using LC-MS/MS .
  • Assay Variability: Standardize cell-based assays (e.g., homogeneous time-resolved fluorescence for receptor binding) to minimize protocol-driven differences .
  • Structural Confirmation: Re-characterize batches with conflicting activity to rule out regioisomeric impurities .

Isomer Separation: What methods separate syn/anti isomers?

Methodological Answer:

  • Chromatography: Use chiral stationary phases (e.g., Chiralpak IA) with hexane/ethanol gradients for enantiomeric resolution .
  • Crystallization: Anti-isomers often crystallize preferentially from ethanol/water mixtures due to higher symmetry .
  • Dynamic NMR: Monitor isomerization kinetics at variable temperatures to optimize separation conditions .

Biological Evaluation: Which assays assess anticancer potential?

Methodological Answer:

  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Target Engagement: Test inhibition of kinases (e.g., KDR) via fluorescence polarization assays .
  • Apoptosis Markers: Quantify caspase-3/7 activation using luminescent substrates .

Computational Design: How can QSAR models improve target affinity?

Methodological Answer:

  • Descriptor Selection: Use electronegativity (CF₃ group) and lipophilicity (ClogP) to model bioactivity .
  • Docking Studies: Map the compound into purine-binding pockets (e.g., HIV integrase) using AutoDock Vina .
  • Validation: Compare predicted vs. experimental IC₅₀ values for derivatives to refine models .

Purity Optimization: What chromatographic methods are optimal?

Methodological Answer:

  • HPLC: Use C18 columns with acetonitrile/water (0.1% TFA) gradients for >95% purity .
  • Prep-TLC: Resolve regioisomers on silica gel GF₂₅₄ plates (ethyl acetate/hexane 1:3) .

Stability Challenges: How does the methyl ester impact hydrolytic stability?

Methodological Answer:

  • pH Studies: The ester is stable at pH 5–7 but hydrolyzes rapidly in basic conditions (pH >9). Use phosphate buffers for in vitro assays .
  • Prodrug Design: Replace the methyl group with tert-butyl esters to enhance plasma stability .

Mechanism of Action: Role of the trifluoromethyl group

Methodological Answer:

  • Electron-Withdrawing Effects: The CF₃ group enhances binding to hydrophobic pockets (e.g., in kinases) via fluorine interactions .
  • Metabolic Resistance: CF₃ reduces oxidative metabolism, prolonging half-life in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.